molecular formula C23H29N3O3 B246022 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide

Cat. No. B246022
M. Wt: 395.5 g/mol
InChI Key: TWKKMOKKZATKDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide, also known as BPPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule belongs to the class of piperazine derivatives and is known to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide is not well understood. However, it is believed to act as a partial agonist or antagonist at GPCRs. This means that it can either activate or inhibit the signaling pathways mediated by these receptors, depending on the specific receptor and cellular context.
Biochemical and Physiological Effects
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide has been shown to exhibit a range of biochemical and physiological effects. For example, it has been shown to modulate the release of dopamine and serotonin in the brain, which can have effects on mood and behavior. It has also been shown to affect the activity of ion channels and enzymes, which can have effects on cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide is its high affinity and selectivity for certain GPCRs. This makes it a useful tool for studying the function and pharmacology of these receptors. However, one limitation of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide is its relatively low potency compared to other GPCR ligands. This means that higher concentrations of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide may be required to achieve the desired effects in some experiments.

Future Directions

There are several potential future directions for research on N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide. One area of interest is the development of more potent and selective analogs of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide for use in GPCR research. Another area of interest is the exploration of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide's potential applications in other areas of scientific research, such as drug discovery and neurobiology. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide and its effects on cellular signaling pathways.

Synthesis Methods

The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide is a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 4-butanoylpiperazine with 4-nitrophenyl chloroformate to form the intermediate compound 4-(4-butanoylpiperazin-1-yl)phenyl 4-nitrophenyl carbonate. This intermediate is then reacted with 4-methylphenoxyacetic acid to form the final product, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide.

Scientific Research Applications

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its use as a ligand for the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a critical role in a wide range of physiological processes, including vision, smell, taste, and hormone regulation. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide has been shown to bind to several GPCRs, including the dopamine D2 receptor and the serotonin 5-HT1A receptor.

properties

Molecular Formula

C23H29N3O3

Molecular Weight

395.5 g/mol

IUPAC Name

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C23H29N3O3/c1-3-4-23(28)26-15-13-25(14-16-26)20-9-7-19(8-10-20)24-22(27)17-29-21-11-5-18(2)6-12-21/h5-12H,3-4,13-17H2,1-2H3,(H,24,27)

InChI Key

TWKKMOKKZATKDT-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C

Origin of Product

United States

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